Pyrroside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrroside B is a natural compound belonging to the class of flavonoids. It is primarily found in certain plants, such as the aerial parts of Piper elongatum VAHL . This compound is known for its antioxidative and anti-inflammatory properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrroside B is typically isolated from natural sources rather than synthesized through chemical routes. The compound can be extracted from the methanol (MeOH) extract of the aerial parts of Piper elongatum VAHL . The extraction process involves collecting the plant material, followed by solvent extraction using methanol. The extract is then purified to obtain this compound in a high-purity form .
Industrial Production Methods
Industrial production of this compound also relies on natural extraction methods. The process involves large-scale cultivation of the source plants, followed by solvent extraction and purification. The use of ethanol as a solvent is common in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Pyrroside B undergoes various chemical reactions, including:
Oxidation: This compound exhibits antioxidative properties, indicating its ability to undergo oxidation reactions.
Substitution: This compound can undergo substitution reactions, especially in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms with altered antioxidative properties .
Scientific Research Applications
Pyrroside B has a wide range of scientific research applications:
Mechanism of Action
Pyrroside B exerts its effects through several mechanisms:
Antioxidative Activity: This compound scavenges free radicals, thereby preventing oxidative damage to cells and tissues.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, such as tumour necrosis factor-α (TNF-α), and reduces inflammation.
Antimicrobial Activity: This compound inhibits bacterial growth by binding to DNA-dependent RNA polymerase, preventing transcription and replication.
Comparison with Similar Compounds
Pyrroside B can be compared with other flavonoids and natural antioxidants:
Swertisin: Another flavonoid with antioxidative properties.
Isovitexin: Known for its antioxidative and anti-inflammatory activities.
Isoswertiajaponin: Exhibits similar antioxidative effects.
Uniqueness
This compound stands out due to its strong antioxidative activity, which is reported to be higher than that of α-tocopherol (vitamin E) . Additionally, its ability to inhibit bacterial and fungal growth adds to its uniqueness among similar compounds .
Biological Activity
Pyrroside B, a compound isolated from the methanol extract of Piper elongatum, has garnered attention for its diverse biological activities, particularly its antioxidative properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.
Chemical Profile
- Chemical Name : this compound
- Source : Extracted from Piper elongatum VAHL
- Molecular Formula : C₁₅H₁₄O₇
Biological Activities
-
Antioxidative Activity
- This compound exhibits significant antioxidative properties by scavenging free radicals, thus protecting cells from oxidative damage. This activity is comparable to other flavonoids known for their protective effects against oxidative stress .
- A study highlighted that this compound can reduce lipid peroxidation levels in vitro, indicating its potential to mitigate oxidative stress-related damage in cellular models .
-
Neuroprotective Effects
- In cellular models simulating neurodegenerative conditions, this compound demonstrated a capacity to inhibit apoptosis and reduce neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA). This suggests a possible role in protecting neuronal cells from degeneration .
- The compound's ability to modulate pathways associated with inflammation and cell survival further supports its neuroprotective potential.
-
Enzymatic Inhibition
- Research indicates that this compound possesses inhibitory effects on enzymes such as hyaluronidase and tyrosinase, which are involved in various pathological processes including inflammation and hyperpigmentation . This suggests potential applications in therapeutic formulations targeting skin conditions.
Case Studies and Experimental Evidence
Several studies have investigated the biological activity of this compound:
-
Antioxidative Studies :
- In vitro assays demonstrated that this compound effectively scavenges free radicals, leading to decreased oxidative stress markers in treated cells. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, when cells were pre-treated with this compound before exposure to oxidative stressors .
-
Neuroprotective Studies :
- A study involving PC12 cells exposed to 6-OHDA showed that pre-treatment with this compound significantly reduced the percentage of early apoptotic cells compared to untreated controls. Specifically, the early apoptotic cell population decreased from 15.15% (6-OHDA only) to lower percentages with this compound treatment .
Data Summary Table
Properties
Molecular Formula |
C26H30O14 |
---|---|
Molecular Weight |
566.5 g/mol |
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O14/c27-9-26(35)10-37-25(23(26)34)36-8-18-20(31)21(32)22(33)24(40-18)38-13-5-14(29)19-15(30)7-16(39-17(19)6-13)11-1-3-12(28)4-2-11/h1-6,16,18,20-25,27-29,31-35H,7-10H2/t16-,18+,20+,21-,22+,23-,24+,25+,26+/m0/s1 |
InChI Key |
NWNGXQLQGVWVHC-URWLGXSFSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.